2,4,6-Trifluoropyridine

Descripción

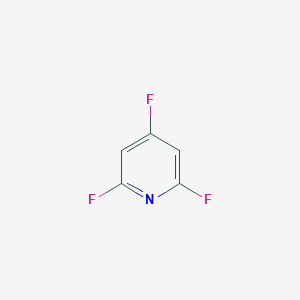

Structure

2D Structure

Propiedades

IUPAC Name |

2,4,6-trifluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2F3N/c6-3-1-4(7)9-5(8)2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZDRWXKBKVVUTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50382560 | |

| Record name | 2,4,6-Trifluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3512-17-2 | |

| Record name | 2,4,6-Trifluoropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3512-17-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Trifluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-Trifluoropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Investigations of 2,4,6 Trifluoropyridine

Nucleophilic Aromatic Substitution (S_NAr) Reactions of 2,4,6-Trifluoropyridine

The pyridine (B92270) ring, being electron-deficient, is susceptible to nucleophilic aromatic substitution (S_NAr), particularly when substituted with strong electron-withdrawing groups like fluorine. In this compound, the fluorine atoms and the ring nitrogen work in concert to significantly activate the ring towards nucleophilic attack.

In reactions involving this compound, the position of nucleophilic attack is highly selective. Research consistently shows that nucleophilic substitution occurs preferentially at the C-4 position, displacing the fluorine atom at that site. researchgate.net This inherent regioselectivity is a key feature of its chemistry.

The pronounced preference for substitution at the C-4 position is governed by a combination of electronic and steric factors.

Electronic Factors: The pyridine nitrogen is highly electronegative, withdrawing electron density from the ring, particularly from the ortho (C-2, C-6) and para (C-4) positions. This electron deficiency makes these positions electrophilic and thus susceptible to attack by nucleophiles. The crucial factor determining the regioselectivity is the stability of the negatively charged intermediate (Meisenheimer complex) formed during the reaction. When a nucleophile attacks at the C-2 or C-4 positions, a resonance structure can be drawn where the negative charge is localized on the electronegative nitrogen atom, which provides significant stabilization. stackexchange.com This is not possible for an attack at the C-3 or C-5 positions. stackexchange.com

Steric Factors: While both C-2/C-6 and C-4 positions are electronically activated, the C-4 position is generally favored for nucleophilic attack over the C-2 and C-6 positions. This is attributed to the steric hindrance posed by the lone pair of electrons on the nitrogen atom, which can impede the approach of the incoming nucleophile to the adjacent C-2 and C-6 positions. stackexchange.com The C-4 position is more sterically accessible, making it the kinetically favored site of reaction. stackexchange.com

While the C-4 position is the intrinsically preferred site for nucleophilic attack, synthetic strategies have been developed to override this natural selectivity. A notable method involves the introduction of a bulky trialkylsilyl group at a position adjacent to a target halogen.

For instance, by introducing a trialkylsilyl group at the C-3 or C-5 position of a polyhalopyridine, the regioselectivity can be completely reversed, directing the nucleophilic attack to the C-6 or C-2 position, respectively. researchgate.net The bulky silyl (B83357) group effectively shields the neighboring halogen atom (at C-4) and suppresses its reactivity, thereby redirecting the nucleophile to the otherwise less reactive but now more accessible ortho positions (C-2 or C-6). researchgate.net This regiocontrol provides a valuable synthetic route to 2,6-disubstituted pyridines, which are not readily accessible through direct substitution on the parent this compound.

The C-4 selectivity of this compound and its derivatives is demonstrated with a variety of nucleophiles. For example, the reaction with sodium imidazolate results in the selective displacement of the C-4 fluorine atom. researchgate.net Similarly, azide (B81097) nucleophiles also exhibit this regioselectivity. The reaction of 3,5-dichloro-2,4,6-trifluoropyridine (B155018) with sodium azide in acetonitrile (B52724) selectively displaces the C-4 fluorine to yield 4-azido-3,5-dichloro-2,6-difluoro-pyridine. rsc.org

| Substrate | Nucleophile | Solvent | Product | Reference |

|---|---|---|---|---|

| This compound | Sodium imidazolate | Not Specified | 4-(Imidazol-1-yl)-2,6-difluoropyridine | researchgate.net |

| 3,5-Dichloro-2,4,6-trifluoropyridine | Sodium azide (NaN₃) | Acetonitrile | 4-Azido-3,5-dichloro-2,6-difluoropyridine | rsc.org |

Regioselectivity in Halogen Displacement Reactions

Transition Metal-Catalyzed Cross-Coupling Reactions

While S_NAr reactions are common for fluoropyridines, the strong C-F bond can also be activated for C-C bond formation using transition metal catalysis. The Suzuki-Miyaura coupling is a prominent example of such transformations.

Derivatives of this compound are competent substrates in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. These reactions typically involve the coupling of an organoboron reagent with a halide or pseudo-halide. researchgate.net In the context of polyhalogenated pyridines, the challenge and opportunity lie in achieving site-selective coupling. For substrates like 3,5-dichloro-2,4,6-trifluoropyridine, the different halogens (Cl vs. F) exhibit distinct reactivities, which can be exploited for selective C-C bond formation. The relative ease of oxidative addition to the palladium catalyst generally follows the trend C-I > C-Br > C-Cl >> C-F, allowing for selective coupling at the C-Cl positions while leaving the C-F bonds intact under appropriate conditions.

| Substrate | Coupling Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| 3,5-Dichloro-2,4,6-trifluoropyridine | Arylboronic acids | Palladium-based catalysts | Di-aryl substituted trifluoropyridines | researchgate.net |

These selective cross-coupling reactions provide a powerful method for the synthesis of complex, highly functionalized pyridine structures that are valuable in medicinal chemistry and materials science.

Suzuki-Miyaura Coupling Reactions of this compound Derivatives

Catalyst Systems and Ligand Effects on Reaction Efficiency

The functionalization of this compound often involves the activation of its carbon-fluorine (C-F) bonds, which are among the strongest covalent bonds in organic chemistry. Transition metal catalysts, particularly those based on palladium and nickel, are instrumental in facilitating these challenging transformations. The efficiency and selectivity of these catalytic systems are profoundly influenced by the choice of ligands coordinated to the metal center.

In palladium-catalyzed cross-coupling reactions of polyfluoroarenes, the ligand plays a critical role in promoting the oxidative addition of the C-F bond to the metal center, a key step in the catalytic cycle. For instance, in Suzuki-Miyaura coupling reactions of polyfluorophenyl oxazolines, palladium catalysts bearing the ligand 1,1'-bis(diphenylphosphino)ferrocene (DPPF) have been shown to exhibit significantly higher reactivity compared to other phosphine (B1218219) ligands. nih.gov The steric bulk and electronic properties of the ligand can influence the stability of the catalytic species and the rate of reductive elimination to form the desired product. nih.govmdpi.com Bulky biaryl monophosphine ligands can enforce a specific geometry around the palladium center that facilitates C-F reductive elimination. nih.gov

Similarly, nickel-catalyzed reactions have proven effective for C-F bond activation in polyfluorinated pyridines. rsc.orgchemrxiv.org Nickel(0) complexes, often stabilized by phosphine ligands such as triethylphosphine (B1216732) (PEt3), can catalyze the cross-coupling of polyfluoropyridines with organometallic reagents. rsc.org The ligand's cone angle and electron-donating ability are crucial factors. Sterically bulky and electron-rich ligands can enhance the electron density on the nickel center, which is necessary to achieve the smooth scission of the strong C-F bond. researchgate.net In some cases, the pyridine nitrogen itself can act as a directing group, influencing the regioselectivity of the C-F activation. mdpi.com

Chemo- and Regioselective Functionalization Strategies

Achieving chemo- and regioselectivity in the functionalization of this compound is a significant synthetic challenge due to the presence of multiple reactive sites. The fluorine atoms at the 2, 4, and 6 positions activate the ring towards nucleophilic aromatic substitution (SNAr), while the C-H bonds at the 3 and 5 positions are available for functionalization.

Transition metal catalysis offers a powerful tool for controlling regioselectivity. In nickel- and palladium-catalyzed cross-coupling reactions of polyfluoropyridines, C-F activation often occurs selectively at the 2- and 6-positions (ortho to the nitrogen atom). This selectivity is attributed to the coordination of the pyridine nitrogen to the metal center, which directs the catalyst to the adjacent C-F bonds. For example, the nickel-catalyzed cross-coupling of pentafluoropyridine (B1199360) with tributyl(vinyl)tin (B143874) results in the selective formation of 2-vinyltetrafluoropyridine. rsc.org

Strategies for functionalizing the C-H bonds often rely on directing groups or the inherent electronic properties of the ring. For electron-deficient pyridines, direct C-H functionalization can be challenging. However, methods are being developed to achieve site-selective reactions. For instance, ruthenium-enabled para-selective C-H difluoromethylation has been demonstrated for anilides and related compounds, suggesting that catalyst-controlled strategies can overcome the inherent reactivity patterns of the substrate. d-nb.info

Below is a table summarizing representative regioselective functionalization reactions on fluorinated pyridines.

| Substrate | Reagent(s) | Catalyst/Conditions | Product | Position Functionalized | Yield (%) |

| Pentafluoropyridine | Tributyl(vinyl)tin | [NiF(2-C5NF4)(PEt3)2] | 2-Vinyltetrafluoropyridine | C2 | N/A |

| 2,3,5,6-Tetrafluoropyridine | Tributyl(vinyl)tin | [NiF(2-C5NF4)(PEt3)2] | 2-Vinyl-3,5,6-trifluoropyridine | C2 | N/A |

| Polyfluorophenyl oxazoline | Arylboronic acid | Pd(OAc)2, DPPF, CsF | ortho-Arylated product | ortho to oxazoline | up to 95% |

| Pentafluoronitrobenzene | Arylboronic acid | Pd(PPh3)4, K2CO3 | 2-Aryl-3,4,5,6-tetrafluoronitrobenzene | C2 | up to 98% |

Electrophilic Reactions on this compound Scaffolds

The electron-deficient nature of the this compound ring makes it generally unreactive towards classical electrophilic aromatic substitution. However, specific strategies have been developed to achieve electrophilic functionalization, often by modifying the reaction conditions or by activating the substrate.

Directed Halogenation (e.g., Iodination)

Direct halogenation of electron-deficient pyridines is challenging. However, radical-based C-H iodination protocols have been successfully developed for a range of nitrogen-containing heterocycles, including pyridines. rsc.orgrsc.org These methods often employ reagents like potassium persulfate (K2S2O8) and sodium iodide, sometimes with a manganese catalyst, to generate iodo radicals in situ. rsc.org For pyridines, this can lead to iodination at the C3 and C5 positions. rsc.orgrsc.org While not specifically demonstrated on this compound, this approach is suitable for both electron-rich and electron-poor heteroaromatics, suggesting its potential applicability. rsc.orgrsc.org

Another approach for iodinating electron-deficient heterocycles involves using a combination of molecular iodine with an electrophilic iodinating reagent activator, such as a silver salt. nih.gov

Site-Selective Introduction of Difluoromethyl and Trifluoromethyl Groups

The introduction of fluorinated alkyl groups like difluoromethyl (CF2H) and trifluoromethyl (CF3) is of great interest in medicinal chemistry.

Difluoromethylation: Recent advances have enabled the site-selective C-H difluoromethylation of pyridines without the need for transition metals. One strategy involves a temporary dearomatization of the pyridine ring to form an oxazino pyridine intermediate. nih.gov This intermediate can then undergo a radical reaction with a CF2H source. By switching the conditions (e.g., acid treatment to form a pyridinium (B92312) salt), the regioselectivity of the difluoromethylation can be controlled between the meta and para positions relative to the nitrogen. nih.govuni-muenster.de Given the electron-deficient character of this compound, it would be a suitable candidate for such dearomatization-functionalization strategies.

Trifluoromethylation: The direct C-H trifluoromethylation of pyridine rings is difficult due to their electron deficiency. researchgate.net However, a strategy based on nucleophilic activation of the pyridine ring through hydrosilylation, followed by electrophilic trifluoromethylation of the resulting enamine intermediate, has been developed for the selective introduction of a CF3 group at the 3-position. researchgate.netnih.gov Another approach for late-stage, site-selective trifluoromethylation involves a two-step sequence: a selective C-H thianthrenation followed by a photoredox-catalyzed cross-coupling of the resulting aryl thianthrenium salt with a copper-based trifluoromethyl reagent. nih.gov

Academic and Industrial Applications of 2,4,6 Trifluoropyridine

A Cornerstone in Advanced Organic Synthesis

The strategic placement of fluorine atoms in 2,4,6-trifluoropyridine dramatically influences its reactivity, making it an ideal precursor for a variety of complex organic molecules. The electron-withdrawing nature of fluorine activates the pyridine (B92270) ring towards nucleophilic aromatic substitution, providing a reliable platform for the introduction of diverse functionalities.

Precursor for Complex Heterocyclic Architectures

This compound serves as a valuable starting material for the synthesis of intricate heterocyclic structures, including fused ring systems and highly substituted aromatic compounds. One notable application is in the synthesis of 2,4,6-triarylpyridines. A straightforward and efficient one-pot condensation reaction of a chalcone (B49325) (like 4,4'-difluoro chalcone), various substituted acetophenones, and ammonium (B1175870) acetate (B1210297) in glacial acetic acid can yield these complex structures researchgate.net. This methodology allows for the creation of a library of triarylpyridines with diverse substitution patterns, which are of interest for their potential applications in materials science and medicinal chemistry.

The reactivity of the fluorine-substituted pyridine ring also allows for its incorporation into more complex fused heterocyclic systems. While direct annulation reactions starting from this compound are a subject of ongoing research, the principles of nucleophilic aromatic substitution pave the way for the construction of precursors to such fused systems. For instance, the sequential displacement of the fluorine atoms with various nucleophiles can introduce functionalities that can subsequently participate in intramolecular cyclization reactions to form bicyclic and polycyclic aromatic compounds researchgate.net.

Role in the Construction of Multifunctional Molecules

The ability to undergo selective and sequential reactions makes this compound a key player in the construction of multifunctional molecules. Multicomponent reactions (MCRs) involving derivatives of this compound have been explored for the synthesis of highly functionalized pyridine analogues. For example, a multicomponent approach utilizing a solid support catalyst has been employed to synthesize 2,4,6-triarylpyridine analogues with potential biological importance, demonstrating the efficiency and green chemistry principles of such methods researchgate.net.

Furthermore, the principles of using polyfluorinated aromatic compounds, such as perfluoropyridine, in polymer synthesis can be extended to this compound. The reactive sites on the pyridine ring can serve as anchor points for polymer chains, leading to the formation of functional polymers with tailored properties. For instance, the reaction of perfluoropyridine with diols has been shown to produce polyethers, suggesting that this compound could be used to create polymers with specific thermal and chemical resistance properties suitable for advanced materials applications nih.gov.

Applications in Medicinal Chemistry Research and Drug Discovery

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. This compound, as a readily available fluorinated scaffold, has found significant utility in the synthesis of novel bioactive compounds and as an intermediate in the development of active pharmaceutical ingredients (APIs). The presence of the trifluoromethylpyridine (TFMP) moiety is a key structural motif in many active agrochemical and pharmaceutical ingredients nih.gov.

Synthesis of Bioactive Pyridine-Containing Compounds

The 2,4,6-triarylpyridine scaffold, readily accessible from precursors related to this compound, has been identified in a number of biologically active compounds. These compounds have shown a range of activities, including antibacterial and anti-urease properties researchgate.net. The specific substitution patterns on the aryl rings, which can be systematically varied using synthetic methods involving fluorinated pyridines, play a crucial role in determining the biological efficacy of these molecules. The antimicrobial activity of these compounds has been evaluated against various bacterial strains, with some derivatives showing significant inhibition of bacterial growth researchgate.net.

| Compound Type | Biological Activity | Reference |

| 2,4,6-Triarylpyridine Analogues | Antibacterial, Anti-urease | researchgate.net |

| Substituted Pyridine Derivatives | Antimicrobial | researchgate.net |

Intermediate in the Development of Active Pharmaceutical Ingredients (APIs)

While specific examples of this compound as a direct intermediate in the synthesis of a marketed API are not extensively documented in publicly available literature, its derivatives play a crucial role. For instance, the closely related compound, 3,5-dichloro-2,4,6-trifluoropyridine (B155018), is a key intermediate in the preparation of certain agrochemicals. This compound can be converted into 4-amino-3,5-dichloro-2,6-difluoropyridine, which is a precursor to herbicidal compounds googleapis.com. This highlights the industrial importance of this class of fluorinated pyridines in the synthesis of bioactive molecules. The general class of trifluoromethylpyridines are vital intermediates in the production of numerous agrochemicals and pharmaceuticals nih.gov.

The synthetic utility of this compound and its derivatives strongly suggests their potential as intermediates in the complex synthetic routes leading to various APIs. Pharma API intermediates are critical chemical compounds used in the synthesis of active pharmaceutical ingredients lookchem.com. The principles of nucleophilic substitution on the activated pyridine ring are fundamental in building the complex molecular frameworks of many modern drugs.

Exploration of Fluorinated Schiff Bases and Ethoxypyridines

Research into the biological activities of derivatives of fluorinated pyridines extends to Schiff bases and ethoxypyridines. Schiff bases derived from fluorinated anilines, such as 2,6-dichloro-4-trifluoromethyl aniline, have been synthesized and evaluated for their antimicrobial properties sciensage.inforesearchgate.netsciensage.info. These studies demonstrate that the presence of fluorine in the aromatic ring can significantly influence the biological activity of the resulting Schiff bases. These compounds have shown a broad range of biological importance, including antibacterial, antifungal, and antiviral properties sciensage.inforesearchgate.net.

Similarly, ethoxypyridines derived from fluorinated pyridines are of interest. For example, 2-ethoxy-4,6-difluoropyrimidine, a related heterocyclic compound, is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals lookchem.comchemicalbook.comgoogle.com. The synthesis of such ethoxy derivatives typically involves the reaction of the corresponding fluorinated heterocycle with an alkoxide. This reaction proceeds via nucleophilic aromatic substitution, a characteristic reaction of this compound. The resulting ethoxypyridines can then be further functionalized to produce a variety of bioactive molecules.

| Derivative Type | Starting Material (Analogue) | Application/Activity | References |

| Schiff Bases | 2,6-Dichloro-4-trifluoromethyl aniline | Antimicrobial | sciensage.inforesearchgate.netsciensage.info |

| Ethoxypyrimidines | 2,4,6-Trifluoropyrimidine (by analogy) | Pharmaceutical and Agrochemical Intermediates | lookchem.comchemicalbook.comgoogle.com |

Contributions to Agrochemical Development

The structural motif of fluorinated pyridines is crucial in the development of modern crop protection agents. The high electronegativity and unique bonding characteristics of fluorine atoms can enhance the efficacy, stability, and biological activity of agrochemical molecules. acs.org this compound, particularly through its chlorinated precursor, serves as a key intermediate in this industry. researchgate.net

While many trifluoromethylpyridines (TFMPs) are used in commercial agrochemicals, the derivative 3,5-dichloro-2,4,6-trifluoropyridine is a notable intermediate for herbicides. dokumen.pubthieme-connect.comacs.org This compound is synthesized from pentachloropyridine (B147404) and serves as a versatile building block. acs.orgnih.gov Its utility is highlighted by its role as a precursor in the production of specific herbicides, such as 4-amino-3,5-dichloro-6-fluoro-2-pyridinyloxyacetic acid. nih.gov The development of efficient, high-yield methods to produce 3,5-dichloro-2,4,6-trifluoropyridine underscores its industrial importance for the agrochemical sector. acs.orgnih.gov This dichloro- derivative is a direct precursor to this compound itself, linking the subject compound to this application.

In a broader context, various isomers and derivatives of chloro-trifluoromethylpyridines and dichloro-trifluoromethylpyridines are foundational for a wide range of pesticides, including the herbicide fluazifop-butyl (B166162) and the insecticide chlorfluazuron. dokumen.pubthieme-connect.com The strategic incorporation of the fluorinated pyridine ring is a key factor in the biological performance of these crop protection products. acs.org

| Precursor Compound | Application Area | Example of Derived Product Class | Reference |

|---|---|---|---|

| 3,5-dichloro-2,4,6-trifluoropyridine | Agrochemical Synthesis | Herbicides (e.g., pyridinyloxyacetic acid derivatives) | nih.gov |

| Trifluoromethylpyridine (TFMP) Derivatives | Agrochemical Synthesis | Herbicides, Insecticides, Fungicides | researchgate.netdokumen.pubacs.org |

Plant growth regulators (PGRs) are substances used to modify plant growth, such as improving branching, suppressing shoot growth, or altering fruit maturity. nih.gov The synthesis of novel and effective PGRs is an ongoing area of research in agriculture. Pyridine-based derivatives have been identified as effective plant growth regulators. scispace.comrsc.org Specifically, 3,5-dichloro-2,4,6-trifluoropyridine is utilized as an intermediate in the synthesis of pyridine-based derivatives that function as plant growth regulators. researchgate.net Research into various pyridine and pyrimidine (B1678525) derivatives has shown their ability to act as synthetic PGRs, with some exhibiting auxin-like or cytokinin-like effects that can enhance root and shoot development and increase plant biomass. rsc.orgacs.org

Utilization in Materials Science and Polymer Chemistry

The incorporation of fluorine into polymers imparts a range of desirable properties, including high thermal stability and chemical resistance. Fluorinated pyridines serve as valuable monomers for creating high-performance fluoropolymers and advanced network materials.

Fluoropolymers are a class of polymers characterized by multiple carbon-fluorine bonds, which are known for their high resistance to solvents, acids, and bases. While direct polymerization of this compound is not widely documented, the closely related pentafluoropyridine (B1199360) (PFP) is used to synthesize a variety of fluoropolymers. PFP readily undergoes nucleophilic aromatic substitution (SNAr) reactions, allowing for the creation of monomers that can be polymerized into complex architectures. For instance, PFP can be reacted with functionalized phenols to prepare monomers like 2,6-bis(4-ethynylphenoxy)-3,5-difluoro-4-aryloxypyridine. These monomers can then be used to create intractable polyarylene network polymers through cyclopolymerization, demonstrating the utility of the fluoropyridine core as a foundational building block for advanced, cross-linked materials. This chemistry highlights the potential of polyfluorinated pyridines like this compound to act as building blocks for specialized polymers.

The exceptional strength of the carbon-fluorine bond is a primary reason for the high thermal stability and chemical resistance of fluoropolymers. Polymers that incorporate a fluorinated pyridine backbone benefit from these properties. Research on poly(ether pyridine) polymers derived from pentafluoropyridine has demonstrated their utility in capturing pollutants from water, which is indicative of their chemical stability. The degradation mechanism of polymers containing fluorinated pyridine rings can lead to the formation of a network of planar polyconjugated carbon-nitrogen structures, contributing to their stability at high temperatures. This inherent stability makes fluoropyridine-based polymers suitable for applications in harsh chemical and thermal environments.

| Polymer Type | Key Monomer/Building Block | Notable Properties | Reference |

|---|---|---|---|

| Polyarylene Network Polymers | Perfluoropyridine-derived monomers | High thermal stability | |

| Poly(ether pyridine) Polymers | Perfluoropyridine | Chemical stability (used for pollutant capture) |

Exploration in Coordination Chemistry and Metallorganic Complexes

While pyridine and its many derivatives are common ligands in coordination and organometallic chemistry, the highly fluorinated this compound exhibits unique reactivity. Its electron-deficient nature influences its ability to coordinate with metal centers and its susceptibility to C-F bond activation.

Research has shown that this compound can serve as a starting material for the synthesis of more complex, multidentate ligands. In one example, it is used in a one-pot reaction with a sodium thiolate and sodium pyrazolate to create 4-(3,4-dimethoxyphenylsulfanyl)-2,6-di(pyrazol-1-yl)pyridine (L). nih.govrsc.org This newly formed ligand L is then used to synthesize high-spin iron(II) coordination complexes, demonstrating an indirect but crucial role for this compound in constructing sophisticated coordination compounds. nih.govrsc.org

Conversely, studies have also found that the electron-withdrawing fluorine atoms can make this compound a poor ligand for certain metals. For instance, it does not coordinate to Palladium(II)-trifluoroacetate under conditions where less electron-deficient pyridines, like 2-fluoropyridine, act as effective ligands. scispace.com

In the realm of organometallics, fluorinated pyridines can undergo C-F or C-Cl bond activation. The reaction of 3,5-dichloro-2,4,6-trifluoropyridine with a Nickel(0) complex results exclusively in the activation of a C-Cl bond, leading to the formation of the organometallic complex trans-Ni(PEt₃)₂(C₅ClF₃N)Cl. acs.org In a different system, the reaction of this compound with a specific [Ni(PN)(COD)] complex leads to the formation of a Ni-F complex through C-F bond activation. These studies highlight the nuanced reactivity of this compound and its derivatives in the formation of metallorganic structures.

Computational and Spectroscopic Characterization of 2,4,6 Trifluoropyridine

Quantum Chemical Studies and Electronic Structure Analysis

Quantum chemical calculations offer profound insights into the intrinsic properties of molecules. For 2,4,6-trifluoropyridine, these computational methods are invaluable for understanding its stability, electronic landscape, and potential for non-covalent interactions.

Density Functional Theory (DFT) Calculations for Molecular Geometry and Stability

Density Functional Theory (DFT) is a powerful computational method for predicting the geometric and electronic properties of molecules. The B3LYP functional combined with the 6-311++G(d,p) basis set is a widely used and reliable level of theory for such calculations on organic molecules.

| Parameter | Calculated Value (Å or °) for a similar fluorinated pyridine (B92270)* |

|---|---|

| C-C Bond Length | ~1.38 - 1.39 |

| C-N Bond Length | ~1.33 - 1.34 |

| C-F Bond Length | ~1.32 - 1.33 |

| C-C-C Bond Angle | ~118 - 121 |

| C-N-C Bond Angle | ~117 |

| C-C-F Bond Angle | ~119 - 121 |

*Data is based on the optimized geometry of 2,3,5,6-tetrafluoro-4-pyridinecarbonitrile (B163233) calculated at the B3LYP/6-311++G(d,p) level of theory and serves as an estimation for this compound.

Theoretical Prediction of Ionization Energies and Valence Orbital Contributions

Ionization energy, the energy required to remove an electron from a molecule, is a fundamental property related to its chemical reactivity. Theoretical methods can predict ionization energies and provide insights into the nature of the molecular orbitals from which the electron is removed. The study of the valence shell ionization spectrum of pyridine has shown that strong orbital relaxation and electron correlation effects are significant, particularly for the ionization of the nitrogen lone-pair (nσ) orbital. researchgate.net

Fluorination is known to modulate the molecular orbitals, ionization energies, and cationic structures of pyridine derivatives. researchgate.net While specific theoretical ionization energies for this compound were not found in the searched literature, studies on related fluorinated compounds indicate that the introduction of fluorine atoms generally increases the ionization potential due to their high electronegativity. The valence orbitals of this compound will be a combination of the pyridine π-system and σ-framework, along with contributions from the fluorine p-orbitals. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to understanding its electronic transitions and reactivity.

Analysis of Non-Covalent Interactions (e.g., n → π* interactions)

Non-covalent interactions play a crucial role in determining the structure and function of molecular systems. The n → π* interaction, which involves the delocalization of a lone pair (n) into an adjacent antibonding π* orbital, is an important stabilizing interaction in many organic molecules. The presence of electronegative fluorine atoms can modulate these interactions. The inductive electron-withdrawing effect of fluorine can attenuate the n→π* interaction by polarizing electron density away from the donor atom.

In the context of fluorinated pyridines, other non-covalent interactions such as halogen bonding and anion-π interactions can also be significant. Halogen bonding involves the electrophilic region on a halogen atom (the σ-hole) interacting with a nucleophile. Anion-π interactions can occur between an anion and the electron-deficient π-system of the fluorinated aromatic ring. A comprehensive computational analysis of the molecular electrostatic potential (MEP) surface can help identify regions susceptible to these non-covalent interactions.

Advanced Spectroscopic Investigations (beyond basic identification)

Spectroscopic techniques provide experimental data that complements computational studies, offering a more complete picture of the molecular structure and properties of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Reactivity Insights (e.g., ¹⁵N, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structure. For fluorinated compounds, ¹⁹F NMR is particularly informative due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift dispersion, which allows for the clear resolution of different fluorine environments. huji.ac.il

A comprehensive review of the NMR spectral characteristics of fluorocontaining pyridines provides valuable data. fluorine1.ru The chemical shift of fluorine atoms in fluoropyridines is highly dependent on their position relative to the nitrogen atom and other substituents. Generally, fluorine atoms in the α-position (adjacent to the nitrogen) are the most deshielded. fluorine1.ru

¹⁵N NMR spectroscopy provides direct information about the electronic environment of the nitrogen atom in the pyridine ring. The chemical shifts are sensitive to substitution patterns and intermolecular interactions. For hydrogen-containing pyridines, ¹⁵N NMR chemical shifts are often obtained from 2D ¹H-¹⁵N HMBC experiments. fluorine1.ru

| Nucleus | Expected Chemical Shift Range (ppm) | Typical Coupling Constants (Hz) |

|---|---|---|

| ¹⁹F | -80 to -170 (for Ar-F) ucsb.edu | J(F,F) can be significant over several bonds researchgate.net |

| ¹⁵N | -70 to -100 (relative to nitromethane) for trifluoropyridines fluorine1.ru | J(N,F) can be observed |

The spin-spin coupling constants, both homonuclear (¹⁹F-¹⁹F) and heteronuclear (¹⁹F-¹H, ¹⁹F-¹³C, ¹⁹F-¹⁵N), provide valuable information about the connectivity and geometry of the molecule. Long-range ¹⁹F-¹⁹F coupling is commonly observed in fluorinated aromatic systems. researchgate.net

Vibrational Spectroscopy (e.g., FT-IR, FT-Raman) for Molecular Vibrations and Structural Distortions

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, probes the vibrational modes of a molecule. These techniques are highly sensitive to molecular structure and symmetry. The interpretation of experimental vibrational spectra is often aided by DFT calculations, which can predict the frequencies and intensities of the vibrational modes. core.ac.uk

Studies on substituted pyridines have shown that the vibrational frequencies of the pyridine ring are sensitive to the nature and position of the substituents. researchgate.net For this compound, the C-F stretching vibrations are expected to appear as strong bands in the FT-IR spectrum, typically in the region of 1200-1350 cm⁻¹. The ring stretching and bending vibrations will also be influenced by the fluorine substitution.

A study on 3,5-dichloro-2,4,6-trifluoropyridine (B155018) utilized FT-IR and FT-Raman spectroscopy in conjunction with DFT (B3LYP/6-31G*) calculations to perform a normal coordinate analysis and assign the vibrational modes. core.ac.uk A similar approach for this compound would provide a detailed understanding of its vibrational dynamics and any structural distortions from ideal hexagonal symmetry.

| Vibrational Mode | Expected Frequency Range (cm⁻¹)* |

|---|---|

| C-H Stretching | 3000 - 3100 elixirpublishers.com |

| C-C Ring Stretching | 1430 - 1625 |

| C-F Stretching | 1200 - 1350 |

| Ring Breathing | ~1000 |

| C-H Bending (in-plane) | 1000 - 1300 |

| C-H Bending (out-of-plane) | 700 - 1000 |

| C-F Bending | Below 600 |

*Expected ranges are based on general values for substituted pyridines and fluorinated aromatic compounds.

Molecular Orbital Theory and the Concept of Fluoromaticity

The introduction of fluorine atoms to an aromatic ring, such as in this compound, leads to significant changes in the molecule's electronic structure, a phenomenon that has been described by the concept of "fluoromaticity". nih.govnih.gov This concept posits that the addition of fluorine substituents brings about a new set of π-bonding and antibonding molecular orbitals. nih.govnih.govresearchgate.net As more fluorine atoms are added to the aromatic ring, these new orbitals culminate in a π-aromatic-like system that influences the molecule's properties. nih.govnih.gov

Molecular orbital (MO) theory provides the framework for understanding these electronic effects. In MO theory, atomic orbitals of the constituent atoms combine to form molecular orbitals that extend over the entire molecule. bccampus.calibretexts.org These combinations can be "in-phase," leading to lower-energy bonding molecular orbitals that stabilize the molecule, or "out-of-phase," resulting in higher-energy antibonding molecular orbitals that are destabilizing. bccampus.cayoutube.com The distribution of electrons within these orbitals dictates the molecule's stability, geometry, and reactivity. libretexts.org

Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings

Each fluorine atom substituted onto a pyridine ring introduces a new π-orbital that conjugates with the existing aromatic system. nih.govacs.org These newly generated π-orbitals are characteristically lower in energy than the original six aromatic orbitals of the parent pyridine ring. nih.govacs.org The substitution of fluorine for hydrogen on the pyridine ring results in a molecular orbital effect analogous to that observed in fluorinated benzenes. nih.gov

Specifically, the conjugation of each fluorine atom adds a new molecular orbital to the π-system at an energy level below the original six. nih.gov While these new, lower-energy orbitals involve π-bonding between the fluorine atoms and the ring, the orbitals that are analogous to the original pyridine π-orbitals become π-antibonding with respect to the fluorine-ring interaction. nih.gov

Despite its high electronegativity, which leads to strong electron withdrawal through the sigma (σ) bond framework (inductive effect), fluorine can also act as a π-donor. stackexchange.com Its valence electrons are positioned to overlap with the π-orbitals of the aromatic ring, contributing electron density to the π-system through a mesomeric or resonance effect. stackexchange.com This dual behavior, acting as a strong σ-withdrawer and a π-donor, is a key feature of fluorine's influence on the electronic structure of aromatic rings.

Effects on Ring Stability and Reactivity Profiles

The molecular orbital contributions from fluorine substituents have a pronounced effect on the stability and reactivity of the pyridine ring. Depending on the number and placement of the fluorine atoms, the contributed π-orbitals can significantly enhance the stability of the ring. nih.govnih.govresearchgate.netacs.orgx-mol.net This increased stabilization is a contributing factor to the high thermal stability and chemical resistance observed in polymers that incorporate fluorinated aromatic structures. nih.govnih.govresearchgate.netx-mol.net

One of the structural consequences of this added stability is a decrease in the bond lengths within the aromatic ring. nih.govnih.govresearchgate.netx-mol.net Furthermore, this enhanced stability leads to a greater resistance to addition reactions. nih.govnih.govresearchgate.netx-mol.net While a similar molecular orbital effect is noted with other halogen substitutions on aromatic rings, it is considerably less pronounced and does not typically result in the same degree of additional ring stabilization. nih.govnih.govx-mol.net

Computational studies on fluoropyridines have provided quantitative insights into these effects. Parameters such as the Harmonic Oscillator Model of Aromaticity (HOMA), polarizability, and the HOMO-LUMO band gap are used to assess aromaticity and stability. nih.gov As more fluorine atoms are added to the pyridine ring, the carbon-fluorine bonds tend to become shorter. nih.gov

Below is a table summarizing key parameters related to the aromaticity and stability for a selection of fluoropyridines, based on computational models.

| Compound | HOMA | Polarizability (a.u.) | Band Gap (eV) |

|---|---|---|---|

| Pyridine | 0.978 | 62.5 | 6.23 |

| 2-Fluoropyridine | 0.976 | 61.6 | 6.11 |

| 3-Fluoropyridine | 0.979 | 61.5 | 6.19 |

| 4-Fluoropyridine | 0.978 | 61.1 | 6.14 |

| 2,6-Difluoropyridine | 0.975 | 60.0 | 5.94 |

| This compound | 0.976 | 57.8 | 5.84 |

| Pentafluoropyridine (B1199360) | 0.975 | 53.3 | 5.47 |

Future Directions and Emerging Research Avenues for 2,4,6 Trifluoropyridine Chemistry

Development of Novel Catalytic Asymmetric Syntheses

The synthesis of chiral, enantioenriched molecules is paramount in drug discovery and development. While the asymmetric functionalization of fluorinated heterocycles is a burgeoning field, methods specifically targeting 2,4,6-trifluoropyridine are still in their infancy. Future research will likely focus on developing catalytic systems that can control stereochemistry in reactions involving this scaffold.

Key research avenues include:

Asymmetric Nucleophilic Aromatic Substitution (SNA_r_): The high reactivity of the C4-position towards nucleophiles is a well-known feature of polyfluorinated pyridines. The development of chiral catalysts, such as phase-transfer catalysts or chiral Lewis acids, could enable the enantioselective addition of prochiral nucleophiles to the pyridine (B92270) ring. This would provide a direct route to chiral derivatives.

Catalytic Enantioselective C-H Functionalization: Moving beyond the inherent reactivity of the C-F bonds, the functionalization of the C-H bonds at the 3 and 5 positions offers a powerful strategy for diversification. The design of chiral transition-metal catalysts (e.g., based on palladium, rhodium, or iridium) capable of distinguishing between the two enantiotopic C-H bonds is a significant but highly rewarding challenge. Success in this area would unlock access to a vast array of novel, stereodefined pyridine derivatives.

Chemoenzymatic Methods: Biocatalysis offers a green and highly selective approach to asymmetric synthesis. Enzymes, such as alcohol dehydrogenases, could be employed for the asymmetric reduction of prochiral ketones attached to a 2,4,6-trifluoropyridyl core, yielding chiral alcohols with high enantiomeric excess nih.gov. Exploring other enzyme classes for different transformations represents a promising future direction.

| Catalyst Type | Potential Reaction | Target Chiral Moiety |

| Chiral Phase-Transfer Catalysts | Asymmetric SNAr | Quaternary stereocenter adjacent to the ring |

| Chiral Transition-Metal Complexes (Pd, Ir) | Enantioselective C-H Alkylation/Arylation | Axially chiral biaryl pyridines or centrally chiral substituted pyridines |

| Alcohol Dehydrogenases | Asymmetric Ketone Reduction | Chiral secondary alcohols |

Interactive Data Table: Potential Catalytic Systems for Asymmetric Synthesis Involving this compound.

Discovery of Unconventional Reactivity Patterns and Transformations

While the chemistry of this compound is dominated by SNAr reactions, particularly at the C4 position, future research will aim to uncover and exploit less conventional reactivity patterns. This involves activating different positions on the ring and utilizing novel catalytic cycles.

Emerging areas of focus include:

Selective C-F Bond Activation: Transition-metal complexes, particularly those based on nickel or palladium, have shown promise in the selective activation of strong C-F bonds nih.gov. Developing catalytic systems that can regioselectively cleave one C-F bond over another (e.g., C2-F vs. C4-F) in this compound would open new avenues for cross-coupling reactions, enabling the introduction of carbon, nitrogen, and other substituents at positions not typically accessible via SNAr.

Radical-Mediated Reactions: Photoredox catalysis and other radical-generating methods could unlock novel transformations. For instance, the generation of a pyridyl radical from this compound could enable its participation in reactions that are mechanistically distinct from traditional polar pathways, leading to the formation of complex molecular architectures.

Pericyclic Reactions: The electron-deficient nature of the this compound ring could be harnessed in pericyclic reactions, such as Diels-Alder or [2+2] cycloadditions, where it could act as a reactive dienophile or dipolarophile. This would provide rapid access to complex, fused heterocyclic systems.

Integration into Flow Chemistry and Sustainable Synthetic Processes

The principles of green chemistry are increasingly guiding synthetic route design. Flow chemistry, which involves performing reactions in continuous-flow reactors, offers significant advantages in terms of safety, efficiency, and scalability, particularly for reactions involving hazardous reagents or unstable intermediates beilstein-journals.orgresearchgate.netdurham.ac.uk.

Future integration of this compound chemistry into flow processes will likely involve:

Safer Fluorination and Functionalization: Many fluorination reactions and subsequent manipulations of fluorinated compounds involve highly reactive or hazardous materials. Microreactors enhance heat transfer and mixing, allowing for better control over exothermic reactions and enabling the safe in-situ generation and use of reactive intermediates mit.edumit.edu. This approach can minimize risks associated with handling bulk quantities of hazardous chemicals durham.ac.uk.

Telescoped Synthesis: Flow chemistry allows for the coupling of multiple reaction steps into a single, continuous process without the need for isolating intermediates durham.ac.uk. This reduces waste, solvent usage, and purification steps, aligning with the goals of green chemistry youtube.com. Synthesizing and subsequently functionalizing this compound in a telescoped flow sequence is a key goal for sustainable manufacturing.

Catalyst Immobilization and Recycling: Immobilizing catalysts on solid supports within flow reactors facilitates their separation from the product stream and allows for their reuse. This is particularly valuable for expensive transition-metal catalysts and can significantly improve the economic and environmental footprint of synthetic processes beilstein-journals.org.

| Feature | Batch Chemistry | Flow Chemistry |

| Safety | Handling of bulk hazardous reagents can be risky. | Improved heat and mass transfer; in-situ generation of reactive species enhances safety durham.ac.ukmit.edu. |

| Efficiency | Multiple workup and isolation steps increase time and waste. | Telescoped reactions reduce steps and waste; precise control over parameters improves yield beilstein-journals.orgdurham.ac.uk. |

| Scalability | Scaling up can be challenging and non-linear. | Scalability is often achieved by running the system for longer periods or using parallel reactors mit.edu. |

Interactive Data Table: Comparison of Batch versus Flow Chemistry for this compound Synthesis.

Exploration of Undiscovered Biological Activities and Targeted Drug Design

The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability nih.govmdpi.comchemrxiv.org. The this compound scaffold is an attractive, yet underexplored, platform for drug discovery.

Future research in this area will concentrate on:

Scaffold for Bioactive Molecules: Using this compound as a central scaffold, medicinal chemists can design and synthesize libraries of novel compounds for screening against various biological targets. The fluorine atoms can modulate the pKa of the pyridine nitrogen and engage in favorable interactions (e.g., hydrogen bonds, dipole interactions) within protein binding pockets researchgate.net.

Bioisosteric Replacement: The trifluoropyridyl group can serve as a bioisostere for other chemical moieties, such as phenyl or other heterocyclic rings, in known bioactive compounds. This substitution can fine-tune a drug's pharmacokinetic and pharmacodynamic properties, potentially leading to improved efficacy or a better side-effect profile mdpi.com.

Targeted Inhibitor Design: The electron-deficient nature of the ring makes it a potential candidate for covalent or targeted inhibitors. A strategically placed nucleophile on a target protein could potentially react with one of the fluorinated positions on the pyridine ring, leading to irreversible inhibition.

Many FDA-approved drugs contain fluorine, underscoring the element's importance in modern medicine nih.govmdpi.comenamine.net. The unique electronic properties of this compound make it a compelling candidate for inclusion in the next generation of therapeutics and agrochemicals researchoutreach.org.

Advancements in Computational Modeling for Predictive Synthesis and Property Tuning

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity and properties researchgate.netsemanticscholar.org. Applying these methods to this compound can accelerate the discovery of new reactions and the design of functional molecules.

Future computational efforts will likely focus on:

Predicting Reaction Regioselectivity: DFT calculations can be used to model reaction pathways and transition states for various transformations of this compound. This can help predict the most likely site of reaction (e.g., C4 vs. C2 SNAr, or C3/C5 C-H activation) under different conditions and with different reagents, guiding experimental design researchgate.netnih.gov.

Catalyst Design: Computational modeling can aid in the rational design of catalysts for specific transformations. For example, by modeling the interaction between this compound and a chiral catalyst, researchers can predict which catalyst structure is most likely to induce high enantioselectivity in an asymmetric reaction.

Tuning Physicochemical Properties: The electronic properties, such as molecular electrostatic potential, HOMO/LUMO energies, and dipole moment, of novel this compound derivatives can be calculated to predict their behavior researchgate.netdntb.gov.ua. This is crucial for tuning properties like solubility, lipophilicity, and metabolic stability in drug design, or for designing materials with specific electronic characteristics.

Q & A

Q. What synthetic routes are commonly employed for 2,4,6-Trifluoropyridine, and what challenges arise in adduct formation during fluorination reactions?

- Methodological Answer : this compound is synthesized via nucleophilic substitution or deoxyfluorination reactions. For example, attempts to use fluoropyridines like 4-fluoropyridine·HCl or this compound (nFP) with alkyl alcohols under DIPEA conditions failed to form adducts, suggesting limited electrophilicity of the pyridine ring under these conditions . Key challenges include steric hindrance from fluorine substituents and competing side reactions. Optimizing reaction conditions (e.g., temperature, solvent, and catalyst selection) is critical for improving yields.

Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic techniques?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is pivotal for analyzing fluorine substitution patterns. Computational methods like SOPPA and HRPA(D) predict spin-spin coupling constants (SSCCs), but deviations occur. For this compound, the 4JFF coupling constants (e.g., F2-F4: -3.55 Hz deviation with SOPPA) highlight challenges in modeling long-range fluorine interactions. Pairing experimental NMR with density functional theory (DFT) calculations improves accuracy .

Q. What safety protocols should be followed when handling fluorinated pyridines like this compound?

- Methodological Answer : While direct safety data for this compound is limited, fluorinated compounds generally require stringent precautions:

- Use fume hoods to avoid inhalation of vapors.

- Wear nitrile gloves and safety goggles to prevent skin/eye contact.

- Store in airtight containers away from reactive agents.

Refer to analogous fluoropyridine safety guidelines (e.g., GHS classifications for acute toxicity and skin/eye irritation) .

Advanced Research Questions

Q. How do computational methods like SOPPA and HRPA(D) compare in predicting NMR coupling constants for this compound?

- Methodological Answer : SOPPA underestimates 1JCF couplings (mean deviation: -30.43 Hz), while HRPA(D) overestimates them. For 4JFF couplings in this compound, SOPPA shows smaller deviations (±3 Hz) compared to HRPA(D) (±5 Hz). Excluding 1JCF, SOPPA outperforms HRPA(D) in accuracy and consistency. Researchers should prioritize SOPPA for fluorine-rich systems unless computational cost is prohibitive .

Q. What role does this compound play in optical Kerr effect (OKE) spectroscopy studies of liquid dynamics?

- Methodological Answer : OKE spectroscopy measures rotational diffusion and intermolecular interactions in liquids. For this compound, viscosity and fit parameters (e.g., Table C.3 in ) reveal distinct relaxation dynamics due to fluorine's electronegativity. Its low polarizability and strong dipole interactions make it a model compound for studying solvent effects in fluorinated aromatic systems .

Q. How can regioselective functionalization of this compound be achieved for pharmaceutical applications?

- Methodological Answer : Palladium-catalyzed amination enables regioselective substitution. For example, 2,6-dichloro-3-fluoropyridine derivatives undergo selective amination at specific positions. Fluorine's electron-withdrawing effects direct nucleophilic attack to meta or para positions, enabling tailored modifications for drug candidates (e.g., kinase inhibitors) .

Q. What strategies resolve contradictions in synthetic outcomes when using this compound as a fluorinating agent?

- Methodological Answer : Contradictions often stem from competing reaction pathways. For failed adduct formation (e.g., with alkyl alcohols), alternative reagents like DAST (diethylaminosulfur trifluoride) or Fluolead® may improve fluorination efficiency. Mechanistic studies (e.g., kinetic isotope effects or DFT trajectory analysis) identify rate-limiting steps and guide condition optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.